![molecular formula C17H12ClN3O3S2 B2821153 N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 896023-79-3](/img/structure/B2821153.png)

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

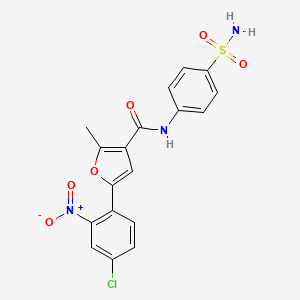

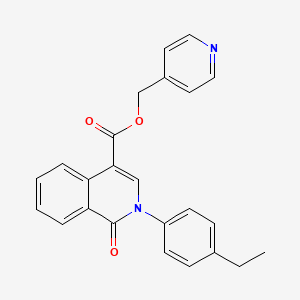

“N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that has been synthesized and studied for its potential bioactivities . It consists of a benzene ring and a 1,3,5-triazine ring .

Synthesis Analysis

The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The synthesis process typically involves a series of reactions, including condensation .Molecular Structure Analysis

The crystal structure of the compound belongs to the monoclinic system with space group P21/c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Physical and Chemical Properties Analysis

The compound has a molecular weight of 269.70 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Thiadiazoles and related heterocyclic compounds are synthesized through various chemical reactions, highlighting the versatility of these compounds in chemical synthesis. For instance, the oxidative dimerization of thioamides in the presence of electrophilic reagents has been a method for preparing 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the efficiency of thiadiazole synthesis in organic solvents at room temperature (Takikawa et al., 1985). Additionally, the synthesis of benzazoles in aqueous media through the reaction of thioamidinium salts with 2-aminophenol or 2-aminothiophenol further exemplifies the adaptability of thiadiazole derivatives in creating biologically active molecules (Boeini & Najafabadi, 2009).

Biological Activities

- The research on thiadiazole derivatives has also extended into pharmacological studies, with several compounds exhibiting potent biological activities. For example, compounds incorporating the thiadiazole moiety have been evaluated for their anticancer activities, highlighting the potential of these derivatives as therapeutic agents. Specific compounds have demonstrated efficacy against various cancer cell lines, suggesting the potential of thiadiazole derivatives in oncological research (Gomha et al., 2017). Furthermore, the design and synthesis of benzimidazole derivatives bearing acidic heterocycles, including thiadiazole rings, have shown angiotensin II receptor antagonistic activities, indicating the application of thiadiazole derivatives in cardiovascular research (Kohara et al., 1996).

Novel Synthetic Methodologies

- Advances in synthetic methodologies for thiadiazole derivatives have been reported, including the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach to the preparation of these compounds. This method has been applied to synthesize a range of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, highlighting the potential of microwave-assisted synthesis in accelerating the production of biologically active compounds (Park et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been shown to have antitumor activities , suggesting that the compound might target cancer cells or specific proteins within these cells.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can induce apoptosis (programmed cell death) or inhibit cell proliferation .

Biochemical Pathways

The compound might interfere with the signaling pathways that regulate these processes, leading to inhibited cell growth or induced cell death .

Result of Action

The result of the compound’s action is likely related to its potential antitumor activity. Some similar compounds have been shown to inhibit the growth of certain cancer cell lines . Therefore, it’s plausible that this compound might also exhibit antitumor effects, potentially leading to reduced tumor growth or size .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment can affect the compound’s stability and efficacy . Furthermore, the compound’s action might also be influenced by the characteristics of the target cells, such as their type, state, and the presence of specific receptors or proteins .

Eigenschaften

IUPAC Name |

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S2/c18-12-4-1-10(2-5-12)8-25-17-21-20-16(26-17)19-15(22)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKZVAWTMGFPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone](/img/structure/B2821078.png)

![8-Methoxy-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2821079.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)

![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)

![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)